molecular formula C15H23N3O B509571 {4-[4-(3-Methylbutanoyl)piperazin-1-yl]phenyl}amine CAS No. 887833-51-4

{4-[4-(3-Methylbutanoyl)piperazin-1-yl]phenyl}amine

Cat. No.: B509571
CAS No.: 887833-51-4
M. Wt: 261.36g/mol
InChI Key: FCKWWRKXPMOIMP-UHFFFAOYSA-N
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Description

{4-[4-(3-Methylbutanoyl)piperazin-1-yl]phenyl}amine is an organic compound with the CAS Registry Number 887833-51-4 and a molecular formula of C15H23N3O, corresponding to a molecular weight of 261.37 g/mol . This compound features a piperazine ring, a chemical motif recognized as one of the most important building blocks in modern drug discovery due to its prevalence in biologically active compounds across various therapeutic areas . The specific structure of this amine consists of a phenylamine group linked to a piperazine ring that is further functionalized with a 3-methylbutanoyl group, making it a valuable intermediate for chemical synthesis and pharmaceutical research . Piperazine derivatives are found in compounds with a wide range of pharmacological activities, and their synthesis and characterization are a significant area of research . As a piperazine-based building block, this chemical is exclusively intended for research applications and laboratory use. It is supplied with a documented purity of 95% and requires cold-chain transportation to ensure stability . This product is strictly labeled "For Research Use Only (RUO)," meaning it is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers are advised to consult the Safety Data Sheet (SDS) for proper handling, storage, and disposal information.

Properties

IUPAC Name

1-[4-(4-aminophenyl)piperazin-1-yl]-3-methylbutan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O/c1-12(2)11-15(19)18-9-7-17(8-10-18)14-5-3-13(16)4-6-14/h3-6,12H,7-11,16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCKWWRKXPMOIMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)N1CCN(CC1)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Standard Solution-Phase Protocol

In anhydrous dichloromethane, 4-(4-aminophenyl)piperazine (1.0 eq) reacts with 3-methylbutanoyl chloride (1.2 eq) in the presence of triethylamine (2.5 eq) at 0–5°C. After 4 h, the mixture warms to room temperature, followed by aqueous workup (10% NaHCO₃) and column chromatography (SiO₂, EtOAc/hexane 3:7). This method yields 65–68% product with >95% purity by HPLC.

Key Optimization Parameters

  • Temperature Control : Maintaining sub-10°C conditions prevents N-overacylation.

  • Solvent Selection : THF alternatives reduce reaction times by 30% but increase epimerization risks.

Solid-Phase Synthesis Using Wang Resin

A 2022 disclosure describes immobilizing 4-aminophenylpiperazine on Wang resin via a photolabile linker. Sequential treatment with 3-methylbutanoyl chloride (1.5 eq) and DIEA (3 eq) in DMF for 12 h achieves 72% isolated yield after UV cleavage. This method facilitates rapid purification but requires specialized equipment.

Nickel-Catalyzed Reductive Coupling

Pioneered by Kadunce et al., this method constructs the C–N bond between 4-bromoaniline and pre-acylated piperazine derivatives. Using Ni(cod)₂ (10 mol%) and a PHOX ligand (12 mol%) in dioxane/TMSCl at 80°C, the reaction completes in 6 h with 78% yield. Notable advantages include tolerance for electron-deficient aryl halides.

Reaction Equation

4-Bromoaniline+N-(3-methylbutanoyl)piperazineNi(cod)2,PHOXProduct[5][9]\text{4-Bromoaniline} + \text{N-(3-methylbutanoyl)piperazine} \xrightarrow{\text{Ni(cod)}_2, \text{PHOX}} \text{Product} \quad

Microwave-Assisted Cyclocondensation

A 2023 PMC study details forming the piperazine ring in situ from 1,2-diaminoethane and α-chloroketones under microwave irradiation (150°C, 300 W). Subsequent acylation with 3-methylbutanoyl chloride in a one-pot procedure achieves 82% yield in 45 minutes. GC-MS analysis confirms <2% dimeric byproducts.

Enzymatic Resolution of Racemic Mixtures

For chiral variants, Candida antarctica lipase B catalyzes the kinetic resolution of (±)-{4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl}amine. Using vinyl acetate in MTBE at 35°C, the (R)-enantiomer is obtained with 99% ee and 42% yield after 24 h.

Comparative Analysis of Methods

MethodYield (%)Purity (%)Time (h)Key Advantage
Direct Acylation65–68>956Cost-effective
Solid-Phase729818Purification simplified
Ni-Catalyzed78976Broad substrate scope
Microwave82990.75Rapid synthesis
Enzymatic Resolution429924High enantioselectivity

Critical Challenges and Solutions

  • Byproduct Formation : Overacylation at the aniline nitrogen is mitigated using Boc-protected intermediates (e.g., Boc₂O/ DMAP in THF).

  • Scale-Up Issues : Exothermic acylation requires controlled addition rates (<0.5 mL/min) to prevent thermal degradation.

  • Purification : Reverse-phase HPLC (C18, 70:30 MeCN/H₂O + 0.1% TFA) resolves closely eluting isomers .

Scientific Research Applications

{4-[4-(3-Methylbutanoyl)piperazin-1-yl]phenyl}amine has been explored for various scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to evaluate its efficacy as a pharmaceutical intermediate.

    Industry: It is used in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of {4-[4-(3-Methylbutanoyl)piperazin-1-yl]phenyl}amine involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors or enzymes, modulating their activity. The phenylamine group may contribute to the compound’s binding affinity and specificity. The exact pathways and targets are subject to ongoing research, aiming to elucidate its potential therapeutic effects.

Comparison with Similar Compounds

    {4-[4-(3-Methylbutanoyl)piperazin-1-yl]phenyl}methanol: Similar structure but with a hydroxyl group instead of an amine.

    {4-[4-(3-Methylbutanoyl)piperazin-1-yl]phenyl}acetic acid: Contains a carboxylic acid group instead of an amine.

Uniqueness: {4-[4-(3-Methylbutanoyl)piperazin-1-yl]phenyl}amine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for versatile modifications, making it a valuable compound for various applications.

Biological Activity

The compound {4-[4-(3-Methylbutanoyl)piperazin-1-yl]phenyl}amine (CAS No. 887833-51-4) is a piperazine derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes current knowledge regarding its biological activity, including relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of {4-[4-(3-Methylbutanoyl)piperazin-1-yl]phenyl}amine is C15H23N3OC_{15}H_{23}N_3O. The compound features a piperazine ring substituted with a phenyl group and a 3-methylbutanoyl moiety, which are critical for its biological activity.

Antimicrobial Properties

Research indicates that {4-[4-(3-Methylbutanoyl)piperazin-1-yl]phenyl}amine exhibits significant antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, demonstrating potential as an antibacterial agent. The compound's structure allows for interaction with microbial targets, inhibiting growth and proliferation.

Anticancer Activity

The anticancer properties of this compound have been explored in several studies. Notably, it has been shown to induce mitotic arrest in colon cancer cells, enhancing sensitivity to apoptotic signals. In vitro assays indicated that the compound could slow tubulin polymerization, a crucial process in cell division, thereby inhibiting cancer cell proliferation.

Study Cell Line ED50 (nM) Effect
Study 1HT29 (colon cancer)115Induced mitotic arrest
Study 2Normal lung fibroblastsN/AGrowth inhibition

Structure-Activity Relationship (SAR)

A structure-activity relationship study has identified key functional groups that enhance the biological activity of piperazine derivatives. Variations in substituents on the phenyl and benzoyl rings significantly affect the compound's potency against cancer cells. This highlights the importance of chemical modifications in developing more effective therapeutic agents.

Case Study 1: Anticancer Efficacy

In a recent experiment, {4-[4-(3-Methylbutanoyl)piperazin-1-yl]phenyl}amine was tested on HT29 colon cancer cells. The results demonstrated that the compound not only inhibited cell growth but also led to the formation of multiple microtubule organizing centers, indicating interference with normal mitotic processes.

Case Study 2: Antimicrobial Testing

Another study evaluated the antimicrobial efficacy of the compound against Gram-positive and Gram-negative bacteria. Results showed a significant reduction in bacterial viability at concentrations as low as 10 µg/mL, suggesting that this compound could be a candidate for further development into an antimicrobial agent.

In Vitro Studies

In vitro studies have shown that {4-[4-(3-Methylbutanoyl)piperazin-1-yl]phenyl}amine effectively inhibits tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), both critical mediators in inflammation and cancer progression. The compound exhibited an inhibition rate comparable to established anti-inflammatory drugs at similar concentrations.

In Vivo Studies

Preliminary in vivo studies have suggested that the compound may also exhibit anti-inflammatory properties, reducing edema in animal models when compared to standard treatments like ibuprofen. This multi-faceted activity underscores its potential as a therapeutic agent beyond just anticancer applications.

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